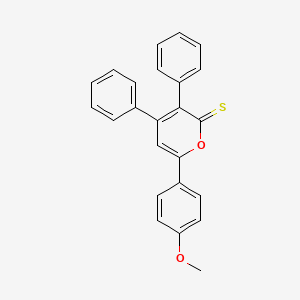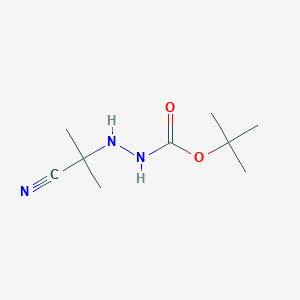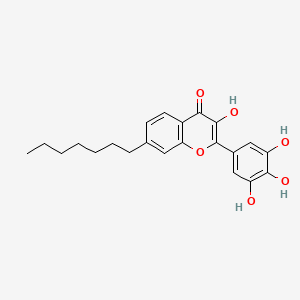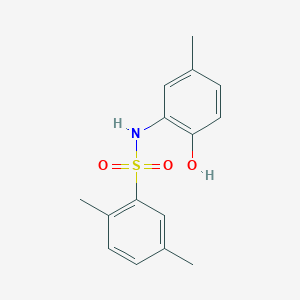![molecular formula C22H20ClNO3 B12596914 5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-47-4](/img/structure/B12596914.png)
5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is an organic compound that belongs to the benzamide class It is characterized by the presence of a chloro group, a methoxy group, and a phenylethoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the chloro and methoxy groups.
Coupling: Attachment of the phenylethoxy group to the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
反応の種類
5-クロロ-2-メトキシ-N-[3-(2-フェニルエトキシ)フェニル]ベンズアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある官能基を別の官能基で置き換える。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム (LiAlH4) と水素化ホウ素ナトリウム (NaBH4) があります。
置換: 一般的な試薬には、ハロゲン (例: 塩素、臭素) と求核剤 (例: 水酸化物イオン) があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアミンが生成される場合があります。
4. 科学研究への応用
5-クロロ-2-メトキシ-N-[3-(2-フェニルエトキシ)フェニル]ベンズアミドは、次のようないくつかの科学研究に応用されています。
化学: 他の有機化合物の合成における中間体として使用される。
生物学: 生物学的経路と相互作用の研究における潜在的な用途。
医学: 治療の可能性について調査されている。
産業: さまざまな化学製品の製造に使用される。
科学的研究の応用
5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various chemical products.
作用機序
5-クロロ-2-メトキシ-N-[3-(2-フェニルエトキシ)フェニル]ベンズアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。正確なメカニズムは、アプリケーションによって異なる場合があります。たとえば、生物系では、酵素や受容体と相互作用してその効果を発揮する可能性があります。
類似化合物との比較
類似化合物
5-クロロ-2-メトキシ-N-[2-(4-スルファモイルフェニル)エチル]ベンズアミド: 別のベンズアミド誘導体で、置換基が異なります。
N-フェニルベンズアミド: クロロ基、メトキシ基、またはフェニルエトキシ基を持たない単純なベンズアミド化合物です。
独自性
5-クロロ-2-メトキシ-N-[3-(2-フェニルエトキシ)フェニル]ベンズアミドは、官能基の特定の組み合わせによってユニークであり、類似化合物と比較して異なる化学的および生物学的特性を付与する可能性があります。
特性
CAS番号 |
648924-47-4 |
|---|---|
分子式 |
C22H20ClNO3 |
分子量 |
381.8 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-26-21-11-10-17(23)14-20(21)22(25)24-18-8-5-9-19(15-18)27-13-12-16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,24,25) |
InChIキー |
LIULXJCEQCGKNX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)


![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)
![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)




